molecular formula C23H23N3O2S B2865244 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide CAS No. 897462-40-7

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide

Cat. No. B2865244
CAS RN: 897462-40-7
M. Wt: 405.52
InChI Key: NXSPFEALSBXJMV-UHFFFAOYSA-N
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Description

The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide” belongs to a class of compounds known as imidazo[2,1-b]thiazole derivatives . These derivatives have attracted significant attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .


Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives can be synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . Another method involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is complex and depends on the specific substituents attached to the imidazo[2,1-b]thiazole core . For instance, the compound [6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 4-methoxybenzylidenehydrazide has a UV λ max (nm): 228 (ɛ 36033), 290 (ɛ 43979) and IR ν max (cm −1): 3212, 3138 (N–H stretching), 1660 (amide I C=O stretching), 1608 (hydrazone C=N stretching) .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazole derivatives are diverse and depend on the specific substituents and reaction conditions . For instance, the reaction of 2-aminothiazoles with bromo ketones can lead to the formation of imidazo[2,1-b]thiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives depend on the specific substituents. For instance, the compound [6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 4-methoxybenzylidenehydrazide has a yield of 88%, melting point of 239–240 °C, and specific UV and IR absorption maxima .

Scientific Research Applications

Cytotoxic Activity

The compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that the compound showed potential inhibitory effects on these cell lines .

Anticancer Therapy

The compound has been studied in the context of anticancer therapy . It has been shown to have a significant effect on certain types of cancer cells .

Inhibition of VEGFR2

The compound has been found to have inhibitory effects on VEGFR2, a protein that plays a key role in angiogenesis . This suggests potential applications in the treatment of diseases characterized by abnormal blood vessel growth, such as cancer .

Antimicrobial Activity

Some derivatives of the compound have shown moderate or strong antibacterial activity . This suggests potential applications in the development of new antimicrobial agents .

Antitumor Activity

The compound has been studied for its antitumor activity . It has been found to have a potent effect on certain types of tumor cells .

Antifungal Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds, which is a part of the structure of the compound , have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections .

Antibacterial Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds have also been found to have antibacterial properties . This suggests potential applications in the treatment of bacterial infections .

Anti-inflammatory Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Safety And Hazards

The safety and hazards associated with imidazo[2,1-b]thiazole derivatives depend on the specific compound and its biological activity. Some derivatives have shown cytotoxic activity, indicating potential hazards if not handled properly .

Future Directions

The future research directions for imidazo[2,1-b]thiazole derivatives include further exploration of their biological activities and development of more efficient synthesis methods . The design and development of novel molecules to treat diseases such as cancer has spurred great interest in many industrial and academic research laboratories worldwide .

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-2-28-20-10-8-18(9-11-20)21-15-26-19(16-29-23(26)25-21)14-22(27)24-13-12-17-6-4-3-5-7-17/h3-11,15-16H,2,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSPFEALSBXJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide

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